3-(But-2-en-1-yloxy)pyridine
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Overview
Description
3-(But-2-en-1-yloxy)pyridine is a chemical compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . It is a versatile compound used in various scientific studies and applications. The compound is characterized by a pyridine ring substituted with a but-2-en-1-yloxy group at the third position.
Mechanism of Action
Mode of Action
For instance, pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex I . This inhibition disrupts the energy production in cells, leading to their death.
Biochemical Pathways
Given the potential target of similar compounds, it can be inferred that this compound may affect the electron transport chain in mitochondria . This would disrupt ATP production, leading to energy depletion in cells and ultimately cell death.
Result of Action
Based on the potential mode of action, it can be inferred that this compound may lead to energy depletion in cells, resulting in cell death .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives are known to have diverse biochemical applications . They are involved in various biochemical reactions and can interact with enzymes, proteins, and other biomolecules
Cellular Effects
Pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine metabolism, which involves pyridine derivatives, is a complex process that interacts with various enzymes and cofactors .
Subcellular Localization
Subcellular localization can be influenced by various factors, including targeting signals and post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-en-1-yloxy)pyridine typically involves the reaction of pyridine with but-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-(But-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The but-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-(But-2-en-1-yloxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, which is a simple aromatic heterocycle.
Dihydropyridines: Reduced forms of pyridine with significant biological activities.
Piperidines: Saturated six-membered nitrogen-containing heterocycles with various pharmacological properties.
Uniqueness
3-(But-2-en-1-yloxy)pyridine is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
3-[(E)-but-2-enoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDTJLOJRLWGA-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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